molecular formula C10H11BrN4O2 B4986963 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4986963
M. Wt: 299.12 g/mol
InChI Key: OSYWYONRFUSIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which has been synthesized using different methods. The synthesis method plays a crucial role in determining the purity and yield of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, studies suggest that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of a protein kinase called Akt, which is known to promote cell survival and proliferation. Additionally, this compound has been found to inhibit the activity of a protein called mTOR, which is involved in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, this compound has been shown to have low toxicity, which is beneficial for in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. One of the most important directions is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits the activity of certain enzymes may help in the development of more effective anti-cancer drugs. Additionally, future studies should focus on optimizing the synthesis method of this compound to improve its purity and yield. Furthermore, studies should be conducted to evaluate the efficacy of this compound in animal models of cancer and other diseases. Finally, future research should investigate the potential of this compound in combination therapy with other anti-cancer drugs to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Furthermore, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.

properties

IUPAC Name

6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-17-3-2-12-10(16)8-4-9-13-5-7(11)6-15(9)14-8/h4-6H,2-3H2,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYWYONRFUSIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN2C=C(C=NC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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